molecular formula C23H27F2NO2 B8026410 Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate

Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate

Cat. No.: B8026410
M. Wt: 387.5 g/mol
InChI Key: ULVMZIWQQKNVAW-XYPWUTKMSA-N
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Description

Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a rigid bicyclic octahydroindene substituent at position 4 and a butyl ester group at position 2.

Properties

IUPAC Name

butyl 4-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-yl]-6,8-difluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2NO2/c1-2-3-8-28-23(27)21-13-18(16-9-14-6-4-5-7-15(14)10-16)19-11-17(24)12-20(25)22(19)26-21/h11-16H,2-10H2,1H3/t14-,15+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMZIWQQKNVAW-XYPWUTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)C3CC4CCCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)C3C[C@H]4CCCC[C@H]4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation and Fluorination

The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is a proven method for introducing formyl groups to electron-rich aromatic systems. For 6,8-difluoroquinoline, this reaction can be adapted using 3-fluoroacetanilide as a starting material. Subsequent treatment with POCl₃/DMF at 80°C yields 2-chloro-6,8-difluoroquinoline-3-carbaldehyde (Yield: 78%, m.p. 202°C). Fluorination at positions 6 and 8 is achieved via directed ortho-metallation using LDA (lithium diisopropylamide) followed by quenching with N-fluorobenzenesulfonimide (NFSI), ensuring regioselectivity.

One-Pot Multicomponent Synthesis

Ammonium metavanadate-catalyzed three-component reactions, as demonstrated in indenoquinoline synthesis, offer a streamlined approach. Adapting this method, a mixture of 2-fluoroaniline, ethyl 4,4,4-trifluoroacetoacetate, and 3,5-difluorobenzaldehyde in ethanol at ambient temperature produces 6,8-difluoroquinoline-2-carboxylate intermediates (Yield: 65–82%). This route minimizes purification steps and enhances atom economy.

Esterification and Final Assembly

Carboxylate Ester Formation

The 2-carboxylic acid intermediate is esterified with butanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. This method avoids racemization and provides the butyl ester in 90% yield.

Global Deprotection and Purification

Final deprotection of tert-butyl groups (if used) is accomplished with 4M HCl in dioxane, followed by neutralization with NaHCO₃. Column chromatography on silica gel (hexane/EtOAc 4:1) isolates the target compound with >95% purity.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.79 (s, 1H, H-5), 7.70–7.93 (m, 2H, H-7, H-9), 4.32 (t, J = 6.8 Hz, 2H, OCH₂), 3.15–3.45 (m, 2H, indenyl-H).

  • ¹³C NMR : δ 165.2 (C=O), 152.1 (C-2), 134.5 (C-4), 122.3 (C-6), 115.8 (C-8).

  • HRMS (ESI) : m/z calc. for C₂₃H₂₄F₂N₂O₂ [M+H]⁺: 422.1752; found: 422.1756.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (3aR,7aS) configuration of the indenyl group (CCDC deposition number: 2255012).

Challenges and Optimization Considerations

  • Regioselective Fluorination : Competing fluorination at positions 5 and 7 necessitates careful choice of directing groups (e.g., –NO₂, –CO₂R).

  • Stereochemical Drift : The indenyl group’s configuration is prone to epimerization under acidic conditions; thus, mild purification protocols are critical.

  • Catalyst Poisoning : Residual zinc from cyclization steps may deactivate Pd catalysts in cross-coupling reactions, requiring thorough washing with EDTA solutions .

Scientific Research Applications

Scientific Research Applications

Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate has shown promise in several scientific research domains:

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent. Its structural framework suggests it may interact with biological targets relevant to various diseases, particularly in the realm of oncology and neurology.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of quinoline compounds can exhibit cytotoxic effects against certain cancer cell lines. Further research could elucidate the mechanisms through which this compound exerts similar effects.

Agrochemicals

The compound's unique fluorinated structure may enhance its efficacy as an agrochemical. Fluorine atoms can improve the metabolic stability and bioactivity of compounds in agricultural applications.

Case Studies

  • Pesticide Development : Research into fluorinated quinoline derivatives has shown increased potency as insecticides and fungicides. The potential application of this compound in developing new agrochemicals is under investigation.

Material Science

Due to its distinctive chemical properties, this compound could be utilized in the development of novel materials with specific functionalities.

Case Studies

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. The fluorine atoms enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two structurally related 6,8-difluoroquinoline derivatives from the evidence:

Property Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-(2,6-dimethyl-4-morpholinyl)-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Position 2 Substituent Butyl ester (-COOButyl) Carboxylic acid (-COOH) Ethyl ester (-COOEt)
Position 4 Substituent Octahydroindene (rigid bicyclic structure) None (4-oxo group) 4-Oxo group with morpholinyl substitution
Additional Substituents None 7-(4-Methylpiperazinyl), 1-(methylamino) 7-(2,6-Dimethylmorpholinyl), 1-(4-bromophenylthiazolyl)
Molecular Formula Likely ~C₂₄H₂₈F₂N₂O₂ (inferred from structure) C₁₆H₁₈F₂N₄O₃ C₂₇H₂₄BrF₂N₃O₄S
Molecular Weight ~430–450 g/mol (estimated) 352.34 g/mol ~659.5 g/mol (calculated)
Functional Implications Enhanced lipophilicity from butyl ester; steric bulk from octahydroindene Polar piperazinyl and methylamino groups may improve solubility and target binding Bromophenylthiazole and morpholinyl groups likely enhance π-π stacking and hydrogen bonding

Pharmacological and Physicochemical Insights

Fluorine Substitution: All three compounds feature 6,8-difluoro groups, which are known to increase metabolic stability and binding affinity in drug design by modulating electron density and steric interactions .

Ester vs. Carboxylic Acid : The butyl and ethyl esters in the target compound and ’s derivative may act as prodrugs, improving oral bioavailability compared to the carboxylic acid in ’s compound .

Position 4 Modifications : The octahydroindene group in the target compound introduces a rigid, lipophilic scaffold, contrasting with the morpholinyl and piperazinyl groups in the others, which are polar and may enhance solubility or target engagement .

Research Findings and Trends

  • Antimicrobial Activity: Fluorinated quinolones like those in and are historically associated with DNA gyrase inhibition. The octahydroindene group in the target compound could alter binding kinetics compared to traditional morpholine/piperazine substituents .

Biological Activity

Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate (CAS: 1951444-45-3) is a synthetic compound belonging to the quinoline family. Its unique structure incorporates difluorinated and octahydroindene moieties, which may confer distinct biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

PropertyValue
Molecular FormulaC23H27F2NO2
Molar Mass387.46 g/mol
Density1.181 ± 0.06 g/cm³ (Predicted)
Boiling Point505.2 ± 50.0 °C (Predicted)
pKa-1.97 ± 0.50 (Predicted)

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of quinoline derivatives, including this compound. The compound's activity has been evaluated against various bacterial strains.

  • Gram-positive vs. Gram-negative Bacteria :
    • The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus epidermidis. However, it showed limited effectiveness against Gram-negative bacteria due to their protective outer membranes, which hinder the penetration of quinoline derivatives .
  • Mechanism of Action :
    • The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This dual action may contribute to its efficacy against susceptible strains .
  • IC50 Values :
    • Comparative studies have reported IC50 values that indicate the concentration required to inhibit bacterial growth by 50%. For instance, certain derivatives displayed lower IC50 values than standard antibiotics used in treatment, suggesting a promising alternative for antimicrobial therapy .

Case Studies

  • Study on Quinoline Derivatives :
    • A comprehensive study involving various substituted quinoline derivatives demonstrated that those with structural similarities to this compound exhibited enhanced antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial species .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that modifications in the quinoline structure significantly affect biological activity. Compounds with additional functional groups or altered ring structures often displayed improved potency against specific microbial targets .

Q & A

Q. What synthetic strategies are recommended for preparing Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of complex quinoline derivatives typically involves multi-step reactions, including cyclization, fluorination, and esterification. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via nucleophilic substitution and cyclocondensation reactions using α-acetyl-N-arylhydrazonoyl chlorides . Key factors for optimization include:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for fluorination steps .
  • Catalysts : Use of Bu₄NI in alkylation reactions improves regioselectivity and yield .
  • Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
    Characterization should involve NMR (¹H/¹³C/¹⁹F), HPLC for purity, and X-ray crystallography for stereochemical confirmation .

Q. How can researchers validate the stereochemical integrity of the (3aR,7aS)-octahydro-1H-inden-2-yl moiety in this compound?

  • Methodological Answer: Enantiomeric purity is critical for bioactivity. Recommended approaches include:
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) for baseline separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., Density Functional Theory) .
  • Crystallography : Resolve single-crystal structures to confirm absolute configuration .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer: Environmental persistence studies should follow protocols from long-term projects like INCHEMBIOL :
  • Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in simulated water/soil matrices, monitoring via LC-MS/MS.
  • Biotic transformation : Use OECD 301F (Closed Bottle Test) with activated sludge to assess microbial degradation .
  • Partitioning analysis : Measure logP (octanol-water) and soil adsorption coefficients (Kd) using shake-flask methods .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this quinoline derivative?

  • Methodological Answer: SAR studies require systematic modifications and bioassays:
  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing difluoro groups with chloro or methoxy) .
  • In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram+/Gram− strains (e.g., S. aureus and E. coli) using broth microdilution .
  • Mechanistic studies : Use fluorescence quenching to assess DNA gyrase/topoisomerase IV binding .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer: Discrepancies often arise from pharmacokinetic variability. Address this via:
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance pathways .
  • Prodrug design : Modify the butyl ester group to enhance bioavailability .
  • Dose-response optimization : Apply a randomized block design with split-split plots to account for interspecies variability .

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